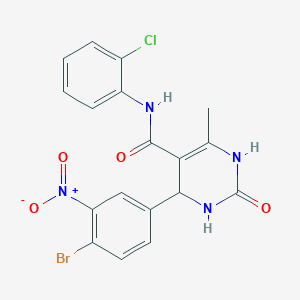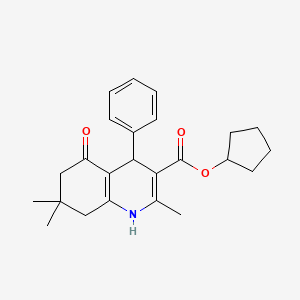
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-phenylethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-phenylethyl)ethanediamide, commonly known as BMDP, is a synthetic compound that belongs to the cathinone family. It is a novel psychoactive substance that has gained popularity in recent years due to its potential applications in scientific research. BMDP is a highly potent compound that acts as a stimulant and has been found to have several biochemical and physiological effects.
作用機序
BMDP acts as a potent stimulant by increasing the release of dopamine in the brain. It does this by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which results in increased stimulation of dopamine receptors.
Biochemical and Physiological Effects
BMDP has been found to have several biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in rats. It has also been found to increase the release of norepinephrine and serotonin in the brain. Additionally, BMDP has been found to have anxiogenic effects and can induce seizures in high doses.
実験室実験の利点と制限
BMDP has several advantages for use in lab experiments. It is a highly potent compound that can be used in small quantities, which makes it cost-effective. Additionally, its high affinity for the dopamine transporter makes it a valuable tool for studying the role of dopamine in various physiological processes. However, BMDP also has several limitations. Its high potency makes it difficult to control the dose, and its anxiogenic effects can make it difficult to use in behavioral studies.
将来の方向性
There are several future directions for the use of BMDP in scientific research. One potential application is in the study of addiction and drug abuse. BMDP's high affinity for the dopamine transporter makes it a valuable tool for studying the role of dopamine in addiction. Additionally, BMDP's anxiogenic effects could be used to study anxiety disorders. Another potential application is in the development of new treatments for neurological disorders such as Parkinson's disease. BMDP's ability to increase the release of dopamine in the brain could be used to develop new medications that target dopamine receptors.
合成法
BMDP can be synthesized using a variety of methods, including the reductive amination of 3,4-methylenedioxyphenylpropan-2-one with 2-phenylethylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
BMDP has been used extensively in scientific research as a tool to study the structure-activity relationship of cathinone derivatives. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a valuable tool for studying the role of dopamine in various physiological processes.
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-17(19-9-8-13-4-2-1-3-5-13)18(22)20-11-14-6-7-15-16(10-14)24-12-23-15/h1-7,10H,8-9,11-12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYOOOAIFHXAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5183129.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5183133.png)
![2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5183143.png)
![2-ethyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5183144.png)
![1-(2-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5183145.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5183150.png)



![N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5183172.png)
![2-(ethylthio)ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5183176.png)
